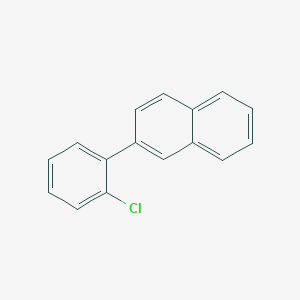
4-Chloro-2-((pyridin-2-ylmethyl)thio)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-((pyridin-2-ylmethyl)thio)pyridine is a heterocyclic organic compound with the molecular formula C11H9ClN2S It is characterized by the presence of a pyridine ring substituted with a chloro group and a thioether linkage to another pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-((pyridin-2-ylmethyl)thio)pyridine typically involves the reaction of 4-chloropyridine with 2-(pyridin-2-ylmethyl)thiol. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the thioether bond. The reaction conditions often include refluxing in an appropriate solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-2-((pyridin-2-ylmethyl)thio)pyridine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydride, potassium carbonate.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: 2-((pyridin-2-ylmethyl)thio)pyridine.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential as an antiproliferative agent in cancer research.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-((pyridin-2-ylmethyl)thio)pyridine in biological systems involves its interaction with cellular targets such as enzymes and receptors. The compound can inhibit the growth of microorganisms by interfering with essential biochemical pathways. In cancer cells, it may induce apoptosis by disrupting cell cycle regulation and promoting oxidative stress .
Comparaison Avec Des Composés Similaires
- 4-Chloro-2-((pyridin-4-ylmethyl)thio)pyridine
- 2-((pyridin-2-ylmethyl)thio)pyridine
- 4-Bromo-2-((pyridin-2-ylmethyl)thio)pyridine
Comparison: 4-Chloro-2-((pyridin-2-ylmethyl)thio)pyridine is unique due to the presence of both a chloro group and a thioether linkage, which confer specific chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced antimicrobial and antiproliferative properties, making it a valuable candidate for further research and development .
Propriétés
Numéro CAS |
1346707-82-1 |
|---|---|
Formule moléculaire |
C11H9ClN2S |
Poids moléculaire |
236.72 g/mol |
Nom IUPAC |
4-chloro-2-(pyridin-2-ylmethylsulfanyl)pyridine |
InChI |
InChI=1S/C11H9ClN2S/c12-9-4-6-14-11(7-9)15-8-10-3-1-2-5-13-10/h1-7H,8H2 |
Clé InChI |
YJBUUKPFRARDDP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)CSC2=NC=CC(=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


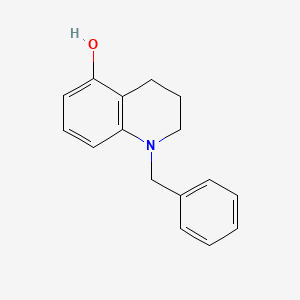

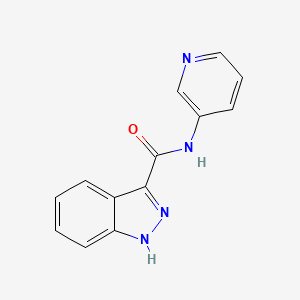
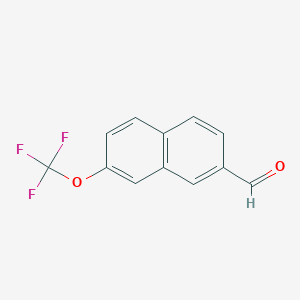


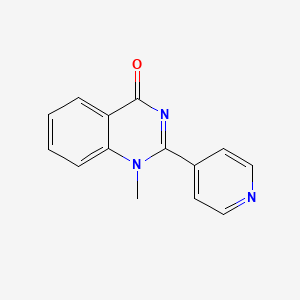
![Methyl 4-oxo-4,5-dihydroimidazo[1,2-A]quinoxaline-8-carboxylate](/img/structure/B11871914.png)
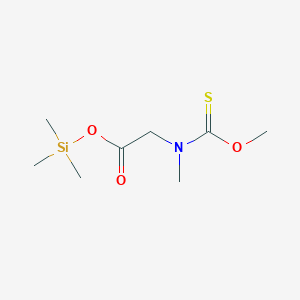
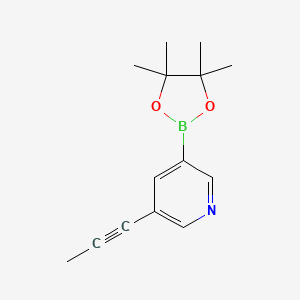
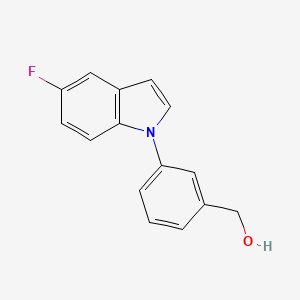
![3-Bromo-6-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B11871935.png)

